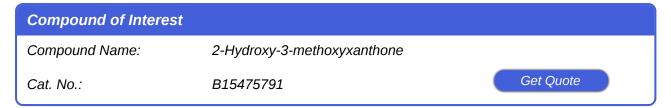


# Spectroscopic Profile of 2-Hydroxy-3-methoxyxanthone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2- Hydroxy-3-methoxyxanthone**, a significant scaffold in medicinal chemistry. Due to the limited availability of directly published complete experimental spectra for this specific compound, this guide presents a compilation of expected spectroscopic characteristics based on closely related analogs and general principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for the identification, characterization, and further development of xanthone-based compounds.

## **Chemical Structure**

Figure 1: Chemical Structure of **2-Hydroxy-3-methoxyxanthone**.

Caption: Molecular structure of **2-Hydroxy-3-methoxyxanthone**.

# **Spectroscopic Data**

The following tables summarize the expected spectroscopic data for **2-Hydroxy-3-methoxyxanthone** based on the analysis of structurally similar compounds.

## <sup>1</sup>H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen



atoms.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **2-Hydroxy-3-methoxyxanthone** 

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.0	S	1H	2-OH (phenolic, intramolecular H- bond)
~8.2 - 8.3	dd	1H	H-8
~7.7 - 7.8	m	1H	H-6
~7.5 - 7.6	d	1H	H-4
~7.3 - 7.4	m	1H	H-5
~7.1 - 7.2	d	1H	H-1
~7.0 - 7.1	m	1H	H-7
~3.9 - 4.0	S	3H	3-ОСН₃

Note: Chemical shifts are referenced to TMS ( $\delta$  0.00) and are solvent-dependent. The predicted values are for a CDCl<sub>3</sub> or DMSO-d<sub>6</sub> solution.

# <sup>13</sup>C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) provides information about the carbon skeleton of a molecule.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **2-Hydroxy-3-methoxyxanthone** 



Chemical Shift (δ, ppm)	Assignment
~180 - 185	C-9 (C=O)
~155 - 160	C-4a
~150 - 155	C-10a
~145 - 150	C-3
~140 - 145	C-2
~134 - 138	C-6
~126 - 130	C-8
~123 - 127	C-5
~120 - 124	C-8a
~117 - 121	C-9a
~115 - 119	C-7
~110 - 114	C-1
~55 - 60	3-OCH₃

Note: Chemical shifts are referenced to TMS ( $\delta$  0.00) and are solvent-dependent.

## **Infrared (IR) Spectroscopy**

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for 2-Hydroxy-3-methoxyxanthone



Wavenumber (cm⁻¹)	Intensity	Assignment
3200 - 3500	Broad	O-H stretch (phenolic)
3000 - 3100	Medium	C-H stretch (aromatic)
2850 - 2960	Weak	C-H stretch (methyl)
1640 - 1660	Strong	C=O stretch (xanthone ketone)
1580 - 1620	Strong	C=C stretch (aromatic)
1200 - 1300	Strong	C-O stretch (aryl ether)
1000 - 1100	Medium	C-O stretch (methoxy)

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for 2-Hydroxy-3-methoxyxanthone

m/z	Interpretation
242	[M] <sup>+</sup> (Molecular Ion)
227	[M - CH₃] <sup>+</sup>
214	[M - CO] <sup>+</sup>
199	[M - CO - CH <sub>3</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These protocols are based on standard laboratory practices for the characterization of organic compounds.

## **NMR Spectroscopy**



Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C.

Sample Preparation: Approximately 5-10 mg of **2-Hydroxy-3-methoxyxanthone** is dissolved in 0.5-0.7 mL of deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard ( $\delta$  0.00).

#### <sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence (zg30).
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1.0 2.0 seconds.
- Spectral Width: -2 to 14 ppm.

#### <sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (zgpg30).
- Number of Scans: 1024-4096, due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2.0 seconds.
- Spectral Width: 0 to 220 ppm.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).

#### Sample Preparation:

- KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal.



#### Data Acquisition:

- Spectral Range: 4000 400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

#### Data Acquisition (EI-MS):

- Ionization Energy: 70 eV.
- Mass Range: m/z 50 500.
- Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

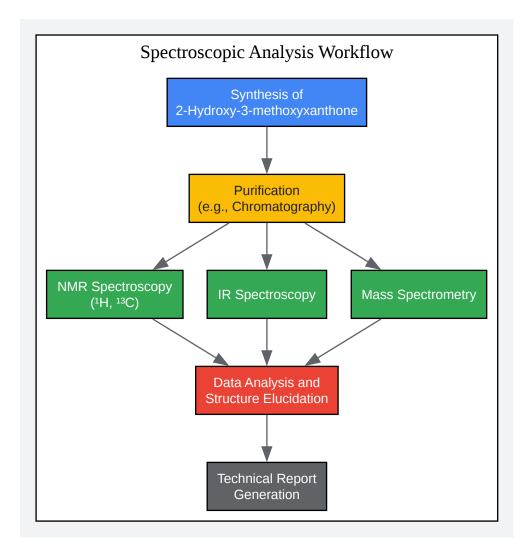
#### Data Acquisition (ESI-MS):

- Ionization Mode: Positive or negative ion mode.
- Nebulizing Gas: Nitrogen.
- Capillary Voltage: 3-5 kV.
- Mass Range: m/z 50 500.

## **Experimental Workflow and Data Analysis**

The following diagram illustrates the typical workflow for the spectroscopic analysis of a synthesized compound like **2-Hydroxy-3-methoxyxanthone**.





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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **2-Hydroxy-3-methoxyxanthone**. Researchers are encouraged to perform their own experimental analyses to obtain precise data for their specific samples and to consult the broader scientific literature for further comparative studies on related xanthone derivatives.

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